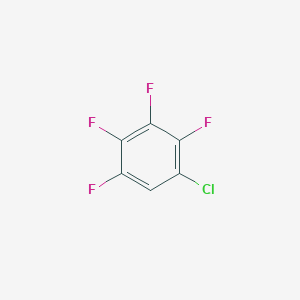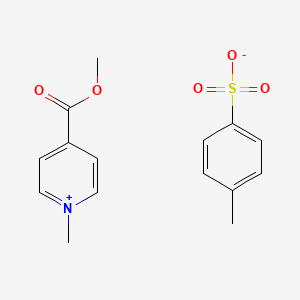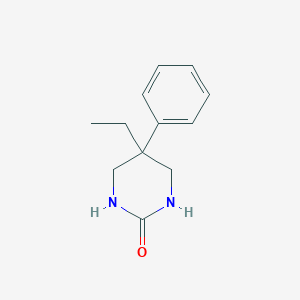![molecular formula C15H14F3N3O2S B14756191 N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline CAS No. 1494-76-4](/img/structure/B14756191.png)
N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethylsulfonyl group and a diazenyl linkage, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline typically involves the reaction of N,N-dimethylaniline with a diazonium salt derived from 4-(trifluoromethylsulfonyl)aniline. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The process may involve the use of catalysts and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with stringent control over reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group and diazenyl linkage play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline
- N,N-dimethyl-4-[[4-(methylsulfonyl)phenyl]diazenyl]aniline
- N,N-dimethyl-4-[[4-(chlorosulfonyl)phenyl]diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1494-76-4 |
|---|---|
Fórmula molecular |
C15H14F3N3O2S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C15H14F3N3O2S/c1-21(2)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)24(22,23)15(16,17)18/h3-10H,1-2H3 |
Clave InChI |
IJGQNLJLVSZTFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

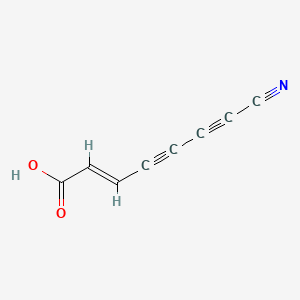
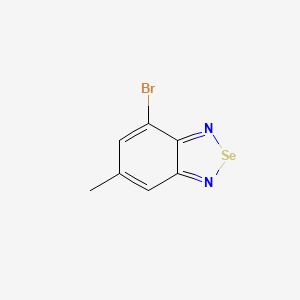
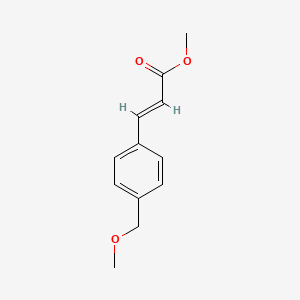
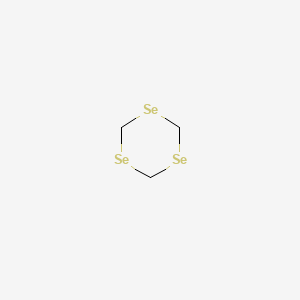

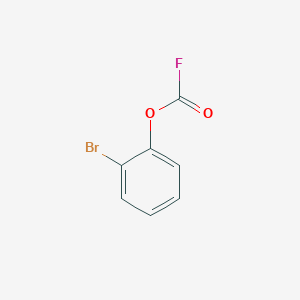
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
